molecular formula C33H42N10O6 B054936 Papa-apec CAS No. 124190-27-8

Papa-apec

Cat. No.: B054936
CAS No.: 124190-27-8
M. Wt: 674.7 g/mol
InChI Key: YACZPSXUHHLMLM-CKXMCULTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Coumaric acid ethyl ester: is an organic compound with the chemical formula C11H12O3. It is a derivative of p-Coumaric acid, which is a type of hydroxycinnamic acid. This compound is known for its white or slightly yellow crystalline appearance and a characteristic aroma. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Coumaric acid ethyl ester can be synthesized through an esterification reaction. One common method involves reacting p-Coumaric acid with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .

Industrial Production Methods: In industrial settings, the production of p-Coumaric acid ethyl ester often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: p-Coumaric acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Coumaric acid ethyl ester is used as a precursor in the synthesis of various organic compounds. It is also employed in studies involving the modification of phenolic compounds and the development of new materials .

Biology: In biological research, p-Coumaric acid ethyl ester is studied for its antioxidant properties. It is used in experiments to understand its role in protecting cells from oxidative stress and its potential therapeutic applications .

Medicine: This compound has shown promise in medical research, particularly in the development of antifungal and antimicrobial agents. It is also being investigated for its potential use in cancer treatment due to its ability to modulate cellular pathways .

Industry: In the industrial sector, p-Coumaric acid ethyl ester is used in the production of fragrances, flavors, and cosmetics. Its antioxidant properties make it a valuable additive in food preservation and packaging materials .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: p-Coumaric acid ethyl ester stands out due to its unique combination of antioxidant, antimicrobial, and potential anticancer properties. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications make it a valuable compound in multiple fields .

Properties

CAS No.

124190-27-8

Molecular Formula

C33H42N10O6

Molecular Weight

674.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1

InChI Key

YACZPSXUHHLMLM-CKXMCULTSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O

124190-27-8

Synonyms

2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine
PAPA-APEC

Origin of Product

United States

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